Thevetiaflavone

Neuronal ischemia-reperfusion injury Membrane integrity Lactate dehydrogenase

Researchers studying mitochondrial apoptosis pathways face challenges sourcing a well-characterized flavonoid with defined 5-O-methylation. Thevetiaflavone provides a validated reference compound for OGD/R neuroprotection studies with documented mechanistic profile. • Upregulates Bcl-2, downregulates Bax & caspase-3 in PC12 cells under OGD/R conditions • Reduces ROS overproduction & restores mitochondrial membrane potential (ΔΨm) • Serves as defined metabolic intermediate in human gut microbiota polymethoxyflavone demethylation studies Supplied at ≥98% purity with rigorous analytical documentation. Ideal for apoptosis research and neuroprotection screening.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
Cat. No. B157450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThevetiaflavone
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)O
InChIInChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
InChIKeyYQABHAHJGSNVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Thevetiaflavone: Specifications and Structural Classification


Thevetiaflavone (CAS 29376-68-9), also known as Apigenin-5-methyl ether or 5-O-methylapigenin, is a naturally occurring O-methylated flavonoid with the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol [1]. It is structurally characterized as 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-4H-chromen-4-one, belonging to the class of 5-O-methylated flavonoids distinguished by a methoxy group at the C5 position of the flavone backbone . This compound has been isolated from various botanical sources, including Wikstroemia indica, Thevetia peruviana, and Brucea javanica, and is commercially available from multiple suppliers at purity grades typically ranging from ≥95% to ≥98.0% for research applications .

Why Thevetiaflavone Cannot Substitute Apigenin or Luteolin


Thevetiaflavone cannot be treated as a generic substitute for common flavones such as apigenin or luteolin due to its unique 5-O-methylation pattern, which fundamentally alters its physicochemical and metabolic properties relative to non-methylated analogs. The presence of a methoxy group at the C5 position—in contrast to the hydroxyl group found in apigenin—substantially increases hydrophobicity, with Thevetiaflavone exhibiting a predicted XlogP of 1.50 versus the more polar character of apigenin, which affects membrane permeability, subcellular distribution, and metabolic stability [1]. Furthermore, the 5-methoxy substitution creates a distinct metabolite in biotransformation studies: Thevetiaflavone has been identified as a specific demethylation intermediate (7,4′-dihydroxy-5-methoxyflavone) in the sequential conversion of 5,7,4′-trimethoxyflavone to apigenin by human gut bacterium Blautia sp. MRG-PMF1, establishing a unique position in the flavone metabolic pathway that cannot be replicated by other flavonoids [2].

Evidence Guide: Neuronal Cytoprotection and Structural Differentiation


LDH Leakage Suppression in OGD/R Neuronal Models

Thevetiaflavone demonstrates quantifiable suppression of lactate dehydrogenase (LDH) leakage from the cytoplasm in PC12 cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R) injury, an established in vitro model of cerebral ischemia-reperfusion. While no direct head-to-head comparison with a specific flavonoid comparator is available in the primary literature for this endpoint, the experimental data provide a baseline for evaluating compound performance in this model system [1].

Neuronal ischemia-reperfusion injury Membrane integrity Lactate dehydrogenase

ROS Modulation in OGD/R-Stressed PC12 Cells

Thevetiaflavone has been shown to decrease overproduction of reactive oxygen species (ROS) in PC12 cells subjected to OGD/R injury, a critical endpoint for evaluating antioxidant and mitochondrial-protective activity. This effect is accompanied by amelioration of ROS-mediated mitochondrial dysfunction, including prevention of mitochondrial membrane potential collapse and inhibition of mitochondrial permeability transition pore opening [1]. While no direct comparative data with apigenin or luteolin are available, the quantification of ROS reduction in this established OGD/R model provides a reproducible baseline for compound evaluation and mechanistic pathway engagement.

Oxidative stress Reactive oxygen species Mitochondrial dysfunction

Bcl-2/Bax/Caspase-3 Axis Regulation in Neuronal Injury

Thevetiaflavone regulates key apoptosis markers in the PC12 cell OGD/R injury model, demonstrating upregulation of anti-apoptotic Bcl-2 expression and downregulation of pro-apoptotic Bax and caspase-3 expression [1]. This triple-target modulation of the mitochondrial apoptosis pathway is a validated mechanistic signature for neuroprotective activity. While no direct quantitative comparison with apigenin exists, the documented activity in the OGD/R model—an established system for cerebral ischemia-reperfusion research—provides a reproducible baseline for evaluating Bcl-2 family pathway engagement.

Apoptosis Bcl-2 family Neuroprotection

Cytotoxicity Against MCF-7 Breast Cancer Cells

Thevetiaflavone has been evaluated for in vitro cytotoxicity against the MCF-7 human breast cancer cell line using the SRB (sulforhodamine B) assay. In a study isolating 16 compounds from Gleditsiae Spina, compound 8 (butein) demonstrated the most significant inhibitory effect against MCF-7 cells with an IC50 of 28.53 μmol/L, establishing a quantitative benchmark for this compound series in this specific assay system [1]. Thevetiaflavone (compound 15) was isolated and identified among these compounds, providing a validated reference point for further cytotoxicity evaluation in breast cancer models under comparable experimental conditions.

Antitumor activity Cytotoxicity MCF-7 breast cancer

5-Methoxy Structural Shift vs. Apigenin

Thevetiaflavone (5-O-methylapigenin) is structurally defined by a methoxy group at the C5 position of the flavone backbone, which distinguishes it from apigenin (5-OH) and results in quantifiable changes in physicochemical properties. The presence of this methyl group contributes to increased hydrophobicity, with Thevetiaflavone exhibiting a predicted XlogP of 1.50 compared to the more polar character of apigenin [1]. Functionally, Thevetiaflavone has been identified as the specific demethylation intermediate 7,4′-dihydroxy-5-methoxyflavone in the sequential conversion of 5,7,4′-trimethoxyflavone to apigenin by the human gut bacterium Blautia sp. MRG-PMF1 [2], establishing its unique position as a defined metabolic intermediate in polymethoxyflavone biotransformation.

Flavonoid methylation Metabolic intermediate Structure-activity relationship

Research Application Scenarios


Cerebral Ischemia-Reperfusion Modeling in OGD/R PC12 Systems

Researchers modeling cerebral ischemia-reperfusion injury using the OGD/R PC12 cell system can employ Thevetiaflavone as a reference compound for benchmarking neuroprotective activity. The documented effects on LDH leakage suppression, ROS reduction, and Bcl-2/Bax/caspase-3 modulation provide a validated mechanistic profile for comparison against novel candidate compounds tested in the same model [1]. This application is supported by the peer-reviewed data establishing Thevetiaflavone's activity in preserving membrane integrity, mitigating oxidative stress, and regulating apoptosis pathways under OGD/R conditions [1].

Mitochondrial Apoptosis and Bcl-2 Family Studies

Investigators studying mitochondrial apoptosis pathways can utilize Thevetiaflavone as a tool compound to modulate Bcl-2 family protein expression. The established activity of upregulating anti-apoptotic Bcl-2 while downregulating pro-apoptotic Bax and caspase-3 in the PC12 cell model provides a reproducible reference for studies examining mitochondrial membrane potential collapse and permeability transition pore opening [1]. This application is directly grounded in the experimental evidence from the OGD/R injury model showing coordinated regulation of multiple apoptosis markers [1].

Gut Microbiota Regioselective Demethylation of Flavonoids

Scientists investigating the regioselective demethylation of polymethoxyflavones by human gut microbiota can use Thevetiaflavone (7,4′-dihydroxy-5-methoxyflavone) as a defined metabolic intermediate to track sequential conversion pathways. The identification of Thevetiaflavone as the specific intermediate between 5,4′-dimethoxy-7-hydroxyflavone and apigenin in Blautia sp. MRG-PMF1-mediated biotransformation provides a validated reference point for studying C5 versus C7 versus C4′ methoxy group cleavage preferences [2]. This application is directly derived from the experimental characterization of Thevetiaflavone's position in the polymethoxyflavone metabolic cascade [2].

MCF-7 Breast Cancer Cytotoxicity Screening

Investigators screening natural flavonoids for antitumor activity against MCF-7 breast cancer cells can use Thevetiaflavone as a structurally characterized reference compound within a defined assay framework. The SRB cytotoxicity assay methodology and MCF-7 cell line conditions established in the Gleditsiae Spina study provide a reproducible system for comparative evaluation [3]. The isolation and identification of Thevetiaflavone (compound 15) alongside quantified comparators such as butein (IC50 28.53 μmol/L) in the same study offers a documented baseline for assessing relative cytotoxic potency in this cancer model [3].

Technical Documentation Hub

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